molecular formula C13H8ClN3OS B3464069 N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B3464069
M. Wt: 289.74 g/mol
InChI Key: JTKVGPTZSWJNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as CPTC, is a chemical compound that has been widely studied for its potential applications in various scientific fields. CPTC belongs to the class of benzothiadiazole derivatives, which have shown promising results in the development of new drugs, materials, and sensors.

Mechanism of Action

The mechanism of action of CPTC is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting the activity of topoisomerase II, CPTC can induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
CPTC has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the disruption of DNA replication and transcription. Additionally, CPTC has been shown to have low toxicity in animal models, making it a potential candidate for further development as a drug or material.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPTC in lab experiments is its versatility, as it can be easily synthesized and modified to suit various applications. Additionally, CPTC has been shown to have low toxicity in animal models, making it a safer alternative to other chemical compounds.
However, one of the limitations of using CPTC in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, CPTC has not yet been extensively studied in human clinical trials, making it difficult to determine its potential clinical applications.

Future Directions

There are several future directions for the research and development of CPTC, including:
1. Further studies on the mechanism of action of CPTC, to better understand its potential applications in various scientific fields.
2. The development of new derivatives of CPTC, with improved solubility and bioactivity.
3. The evaluation of the potential clinical applications of CPTC, including its use as an anticancer agent and antibiotic.
4. The synthesis of new materials using CPTC as a building block, with potential applications in drug delivery and sensing.
5. The development of new methods for the synthesis and purification of CPTC, to improve its yield and purity.
Overall, CPTC is a promising chemical compound with potential applications in various scientific fields. Further research and development are needed to fully understand its potential and limitations, and to explore new directions for its use.

Scientific Research Applications

CPTC has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, CPTC has shown promising results as a potential anticancer agent, as it can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. Additionally, CPTC has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In materials science, CPTC has been used as a building block for the synthesis of various materials, such as polymers and dendrimers. These materials have shown promising results in the development of new sensors and drug delivery systems.

properties

IUPAC Name

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-1-2-4-10(9)15-13(18)8-5-6-11-12(7-8)17-19-16-11/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKVGPTZSWJNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=NSN=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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